2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
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Overview
Description
2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is a chemical compound with the molecular formula C15H14FNO4S and a molecular weight of 323.34 g/mol. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further substituted with a 4-fluoro-3-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate typically involves the following steps:
Sulfonation: The addition of the 4-fluoro-3-methylbenzenesulfonate group.
The reaction conditions for these steps often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product. For example, the acetylation step may require acetic anhydride and a base such as pyridine, while the sulfonation step may involve the use of sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)phenyl 4-fluorobenzenesulfonate
- 2-(Acetylamino)phenyl 3-methylbenzenesulfonate
- 2-(Amino)phenyl 4-fluoro-3-methylbenzenesulfonate
Uniqueness
2-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-10-9-12(7-8-13(10)16)22(19,20)21-15-6-4-3-5-14(15)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORUGRGBNYZKIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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